(2R)-2-[[1-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]carbamoyl]cyclopentyl]methyl]-4-phenylbutanoic acid
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Overview
Description
KC-12615 is a synthetic organic compound known for its role as an inhibitor of endopeptidase enzymes. It is produced by the metabolic conversion of the prodrug daglutril. The compound has a molecular formula of C29H34N2O6 and a molecular weight of 506.59 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KC-12615 involves several steps:
Acylation of Chiral Amine: The chiral amine is acylated with chiral cyclopentanecarboxylic acid using N-methylmorpholine, hydroxybenzotriazole, and N-(dimethylaminopropyl)-N’-ethylcarbodiimide in dichloromethane to form an amide.
Elimination of Ester Groups: The resulting amide is treated with trifluoroacetic acid to eliminate the tert-butyl ester groups.
Industrial Production Methods
The industrial production of KC-12615 follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
KC-12615 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
KC-12615 has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its effects on endopeptidase enzymes and their role in biological processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of conditions involving smooth muscle relaxation
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
KC-12615 exerts its effects by inhibiting endopeptidase enzymes, which are involved in the degradation of vasoactive peptides such as bradykinin, C-type natriuretic peptide, and vasoactive intestinal polypeptide. By inhibiting these enzymes, KC-12615 enhances the relaxation of smooth muscle tissue and reduces contraction induced by endothelin-1 .
Comparison with Similar Compounds
Similar Compounds
Daglutril: The prodrug from which KC-12615 is metabolically converted.
Endothelin-converting enzyme inhibitors: Compounds that inhibit the conversion of big endothelin-1 to endothelin-1.
Neutral endopeptidase inhibitors: Compounds that inhibit the activity of neutral endopeptidase enzymes
Uniqueness
KC-12615 is unique due to its dual inhibitory action on both endothelin-converting enzyme and neutral endopeptidase, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C29H34N2O6 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(2R)-2-[[1-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]carbamoyl]cyclopentyl]methyl]-4-phenylbutanoic acid |
InChI |
InChI=1S/C29H34N2O6/c32-25(33)19-31-24-11-5-4-10-21(24)14-15-23(26(31)34)30-28(37)29(16-6-7-17-29)18-22(27(35)36)13-12-20-8-2-1-3-9-20/h1-5,8-11,22-23H,6-7,12-19H2,(H,30,37)(H,32,33)(H,35,36)/t22-,23+/m1/s1 |
InChI Key |
RSRHEOWMSRYTNB-PKTZIBPZSA-N |
SMILES |
C1CCC(C1)(CC(CCC2=CC=CC=C2)C(=O)O)C(=O)NC3CCC4=CC=CC=C4N(C3=O)CC(=O)O |
Isomeric SMILES |
C1CCC(C1)(C[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)N[C@H]3CCC4=CC=CC=C4N(C3=O)CC(=O)O |
Canonical SMILES |
C1CCC(C1)(CC(CCC2=CC=CC=C2)C(=O)O)C(=O)NC3CCC4=CC=CC=C4N(C3=O)CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KC-12615; KC 12615; KC12615. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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